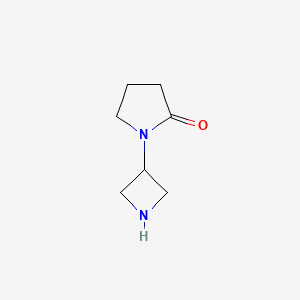
3-(Pyrrolidin-1-yl)pyridin-2-amine
Overview
Description
“3-(Pyrrolidin-1-yl)pyridin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones and 3-iodopyrroles involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine has been reported .
Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidin-1-yl)pyridin-2-amine” can be found in the NIST Chemistry WebBook .
Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Scientific Research Applications
Synthesis and Chemical Properties :
- Pyrrolidine derivatives, such as 3-(Pyrrolidin-1-yl)pyridin-2-amine, are often prepared through the condensation of amines with carbonyl-containing compounds. These derivatives play a significant role in various synthetic reactions, demonstrating versatility in organic chemistry (Anderson & Liu, 2000).
- Cyclic amines like pyrrolidine are involved in redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines and pyrrolidines (Kang, Richers, Sawicki & Seidel, 2015).
- The preparation of diastereomerically and enantiomerically pure pyrrolidines from aziridinols using an aza-Payne rearrangement has been reported, showcasing the utility of pyrrolidine derivatives in stereochemical applications (Schomaker, Bhattacharjee, Yan & Borhan, 2007).
Catalysis and Reactions :
- Aerobic oxidation of cyclic amines to lactams, important chemical feedstocks, can be catalyzed by CeO2-supported gold nanoparticles. This process has been successfully applied to pyrrolidine, illustrating its reactivity and potential in catalysis (Dairo, Nelson, Slowing, Angelici & Woo, 2016).
- Enantioselective A(3) reactions of secondary amines, including pyrrolidine, with a Cu(I)/acid-thiourea catalyst combination have been achieved, further highlighting the significance of pyrrolidine derivatives in asymmetric synthesis (Zhao & Seidel, 2015).
Structural and Material Science Applications :
- The study of hydrates of pyrrolines and pyrrolidines has provided insights into the structural properties of these compounds, which could have implications in materials science (Rzepiński, Dobrzycki, Cyrański & Boese, 2016).
- Pyrrolidine derivatives have been used in the synthesis of melanin-concentrating hormone receptor-1 antagonists, suggesting their potential in the development of bioactive molecules (Huang et al., 2005).
Future Directions
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-pyrrolidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKNLPFCARFTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



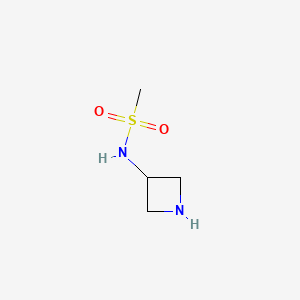
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)
![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
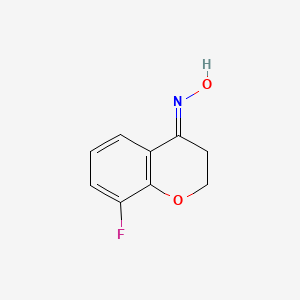
![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)
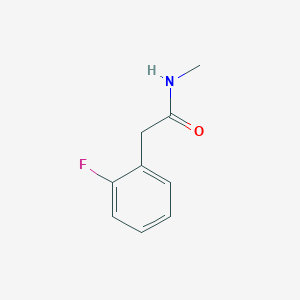


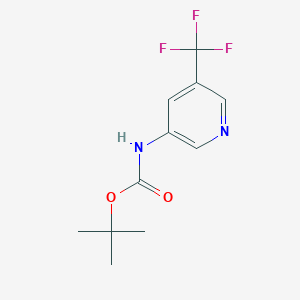

![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
